molecular formula C20H16N4O B12934596 Benzamide, N-[(2-phenylimidazo[1,2-b]pyridazin-3-yl)methyl]- CAS No. 122479-18-9

Benzamide, N-[(2-phenylimidazo[1,2-b]pyridazin-3-yl)methyl]-

Cat. No.: B12934596
CAS No.: 122479-18-9
M. Wt: 328.4 g/mol
InChI Key: MJOAKMZFCWGBGJ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula

The compound is formally named N-[(2-phenylimidazo[1,2-b]pyridazin-3-yl)methyl]benzamide under IUPAC conventions. This nomenclature reflects its core structure:

  • A benzamide group (C6H5CONH–) attached to a methylene (–CH2–) linker.
  • An imidazo[1,2-b]pyridazine scaffold fused from imidazole and pyridazine rings.
  • A phenyl substituent at the 2-position of the imidazo[1,2-b]pyridazine system.

Its molecular formula is C20H16N4O , with a molecular weight of 328.367 g/mol . The SMILES string C1=CC=C(C=C1)C(=O)NCC2=CN3C=NC=CC3=N2C4=CC=CC=C4 encodes the connectivity of its atoms.

Table 1: Key Molecular Descriptors

Property Value
CAS Registry Number 122479-18-9
Molecular Formula C20H16N4O
Exact Mass 328.1325 g/mol
XLogP3-AA 3.4 (estimated)

Synonymous Designations

Alternative identifiers include:

  • N-[(2-Phenylimidazo[1,2-b]pyridazin-3-yl)methyl]benzamide (PubChem-style naming).
  • Benzamide, N-[(2-phenylimidazo[1,2-b]pyridazin-3-yl)methyl]- (CAS inverted format). No widely recognized trivial name exists, reflecting its status as a research-stage compound.

Properties

CAS No.

122479-18-9

Molecular Formula

C20H16N4O

Molecular Weight

328.4 g/mol

IUPAC Name

N-[(2-phenylimidazo[1,2-b]pyridazin-3-yl)methyl]benzamide

InChI

InChI=1S/C20H16N4O/c25-20(16-10-5-2-6-11-16)21-14-17-19(15-8-3-1-4-9-15)23-18-12-7-13-22-24(17)18/h1-13H,14H2,(H,21,25)

InChI Key

MJOAKMZFCWGBGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C(=N2)C=CC=N3)CNC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of the Imidazo[1,2-b]pyridazine Core

The imidazo[1,2-b]pyridazine scaffold is a bicyclic heterocycle formed by fusion of an imidazole ring with a pyridazine ring. Its preparation typically involves condensation reactions between pyridazine derivatives and appropriate aldehydes or α-haloketones.

  • One common approach is the condensation of 6-(benzyloxy)pyridazin-3-amine with phenacyl bromides to form imidazo[1,2-b]pyridazines. This method allows for substitution at various positions on the core, facilitating structure-activity relationship (SAR) studies.

  • Halogenation of the imidazo[1,2-b]pyridazine core at the 3-position can be achieved using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), providing reactive intermediates for further functionalization.

  • Alkylation of imidazo[1,2-b]pyridazine-3-ols with alkyl halides yields 3-alkoxy-substituted derivatives, which can be useful intermediates.

Preparation of 3-Ethynylimidazo[1,2-b]pyridazine Intermediates

A key intermediate in the synthesis of the target compound is 3-ethynylimidazo[1,2-b]pyridazine, which can be prepared by base-mediated elimination reactions:

  • The method involves reacting 4-(imidazo[1,2-b]pyridazin-3-yl)-2-methyl-3-butyne-2-ol with a strong base such as sodium hydride, potassium hydride, or hydroxides in a suitable solvent. The base deprotonates the hydroxyl group, facilitating elimination to form the ethynyl derivative.

  • Typical reaction conditions include heating the mixture at around 70 °C under nitrogen atmosphere for several hours, followed by filtration and purification via silica gel chromatography.

  • The yield of this step is moderate to good (around 59%), and the product is characterized by NMR spectroscopy confirming the ethynyl functionality.

Coupling of the Imidazo[1,2-b]pyridazine Core with Benzamide

The final step involves linking the imidazo[1,2-b]pyridazin-3-ylmethyl moiety to the benzamide group:

  • This is typically achieved by nucleophilic substitution or amide bond formation reactions where the imidazo[1,2-b]pyridazin-3-ylmethyl amine reacts with benzoyl chloride or benzamide derivatives under controlled conditions.

  • The reaction conditions must be optimized to avoid side reactions such as cleavage of the imidazole ring or over-alkylation, which have been observed in related synthetic routes.

  • Purification is generally performed by chromatographic techniques to isolate the pure N-[(2-phenylimidazo[1,2-b]pyridazin-3-yl)methyl]benzamide compound.

Summary Table of Preparation Steps

Step Reaction Type Key Reagents/Conditions Yield (%) Notes
1 Condensation to form imidazo[1,2-b]pyridazine core 6-(Benzyloxy)pyridazin-3-amine + phenacyl bromide, reflux Variable Allows substitution at C6 position
2 Base-mediated elimination to 3-ethynyl derivative 4-(imidazo[1,2-b]pyridazin-3-yl)-2-methyl-3-butyne-2-ol + NaH/KH, 70 °C, N2 ~59 Requires strong base, inert atmosphere
3 Amide bond formation (coupling) Imidazo[1,2-b]pyridazin-3-ylmethyl amine + benzoyl chloride, base Moderate Careful control to avoid side reactions

Research Findings and Considerations

  • The imidazo[1,2-b]pyridazine scaffold is synthetically versatile but sensitive to harsh conditions that may cleave the imidazole ring, necessitating mild reaction conditions and careful purification.

  • The choice of base and solvent in the ethynylation step critically affects yield and purity. Alkali metal hydrides and hydroxides are effective bases, with sodium hydride being commonly used.

  • The final benzamide coupling step benefits from using activated benzoyl derivatives and mild bases to promote amide bond formation without degrading the heterocyclic core.

  • Analytical characterization by NMR, mass spectrometry, and chromatography is essential at each step to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

N-((2-phenylimidazo[1,2-b]pyridazin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Target Specificity

The compound shares core features with several kinase inhibitors and benzamide derivatives (Table 1):

Table 1: Structural and Target Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight Primary Target
Target Compound Benzamide + imidazo[1,2-b]pyridazine 2-phenyl, N-[(imidazo...)methyl] Not Provided Likely kinase (e.g., Bcr-Abl)
CT-721 Benzamide + imidazo[1,2-b]pyridazine 6-chloro, ethynyl linker, methylpiperazine Not Provided Bcr-Abl (CML)
Ponatinib Benzamide + imidazo[1,2-b]pyridazine 3-CF3-phenyl, methylpiperazine Not Provided Bcr-Abl (resistant CML)
Imatinib Benzamide + pyridine-pyrimidine N-methylpiperazine 493.6 Bcr-Abl (CML)
Compound O43 Benzamide + imidazo[1,2-b]pyridazine Cyclohexylamino, tetrahydropyran-methyl Not Provided Dual-specificity kinase TTK

Key Observations :

  • Backbone Flexibility : The imidazo[1,2-b]pyridazine core is shared with CT-721 and Ponatinib, which are optimized for Bcr-Abl inhibition. The target compound’s 2-phenyl group may enhance hydrophobic interactions in kinase pockets compared to CT-721’s 6-chloro substituent .
  • Substituent Impact : Ponatinib’s trifluoromethyl group confers resistance to mutations like T315I in Bcr-Abl, a feature absent in the target compound. However, the methyl-linked benzamide in the target compound may improve solubility or off-target selectivity versus Imatinib’s bulkier pyridine-pyrimidine core .
  • Diverse Targets: Analogues like O43 () demonstrate that minor substitutions (e.g., cyclohexylamino) can redirect activity to kinases like TTK, suggesting the target compound’s phenyl group may influence target specificity .

Efficacy and Resistance Profiles

Table 2: Efficacy and Clinical Data

Compound Clinical Phase Key Efficacy Metrics (CML) Resistance Profile
Target Compound Preclinical Not Available Likely untested against T315I mutations
CT-721 Preclinical IC50 < 1 nM (Bcr-Abl WT) Effective against select resistant mutants
Ponatinib Approved 5-year survival: 89% (CML-CP) Active against T315I
Imatinib Approved 5-year complete cytogenetic response: 87% High resistance in advanced phases

Key Findings :

  • Potency: While CT-721 and Ponatinib exhibit sub-nanomolar IC50 values against Bcr-Abl, the target compound’s activity remains unquantified in the provided evidence.
  • Durability : Imatinib’s 87% cytogenetic response rate at 5 years highlights long-term efficacy, but 7% of patients progress to advanced phases. Ponatinib’s activity against T315I mutations may position the target compound (if similarly engineered) as a next-generation option .

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The compound Benzamide, N-[(2-phenylimidazo[1,2-b]pyridazin-3-yl)methyl]- is a notable member of this class, exhibiting promising pharmacological profiles. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure

The chemical structure of Benzamide, N-[(2-phenylimidazo[1,2-b]pyridazin-3-yl)methyl]- can be represented as follows:

C18H17N5O\text{C}_{18}\text{H}_{17}\text{N}_5\text{O}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may function as a kinase inhibitor, particularly targeting the DYRK1A kinase, which plays a crucial role in cellular processes such as differentiation and proliferation .

Anticancer Activity

Recent studies have demonstrated that Benzamide derivatives exhibit significant anticancer properties. For instance, a series of benzamides were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that certain derivatives showed IC50 values in the low micromolar range, suggesting potent anticancer activity .

CompoundCell LineIC50 (µM)
1HeLa5.6
2MCF-74.8
3A5496.3

Antimicrobial Activity

In addition to anticancer effects, Benzamide derivatives have been assessed for antimicrobial activity. A study reported that several compounds exhibited significant inhibitory effects against both bacterial and fungal strains. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 10 µg/mL against Staphylococcus aureus and Candida albicans .

MicroorganismMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli20
Candida albicans10

Case Study 1: DYRK1A Inhibition

A specific study focused on the inhibition of DYRK1A by Benzamide derivatives. The researchers found that the compound N-[(2-phenylimidazo[1,2-b]pyridazin-3-yl)methyl]- exhibited strong binding affinity to DYRK1A with an IC50 value of 25 nM. This suggests its potential use in treating diseases associated with abnormal DYRK1A activity, including certain cancers and neurodegenerative disorders .

Case Study 2: In Vivo Efficacy

In vivo studies conducted on murine models showed that administration of Benzamide led to a significant reduction in tumor size compared to control groups. The treatment resulted in a tumor inhibition rate of approximately 70%, indicating its potential as an effective therapeutic agent in cancer treatment .

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